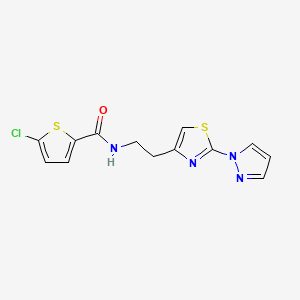

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-chlorothiophene-2-carboxamide

Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a thiazole-pyrazole substituent via an ethyl chain. This structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or protease modulation, akin to clinically approved thiazole derivatives like Dasatinib (BMS-354825) .

Properties

IUPAC Name |

5-chloro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4OS2/c14-11-3-2-10(21-11)12(19)15-6-4-9-8-20-13(17-9)18-7-1-5-16-18/h1-3,5,7-8H,4,6H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHOCQUKZRAHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-chlorothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 332.82 g/mol. The compound features a pyrazole ring, a thiazole moiety, and a thiophene ring, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole can be synthesized by reacting hydrazine with an appropriate carbonyl compound.

- Synthesis of the Thiazole Ring : The thiazole is formed through the condensation of α-haloketones with thioamides.

- Coupling Reaction : The pyrazole and thiazole rings are coupled via nucleophilic substitution to form the desired compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole-thiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 20 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 15 |

These results suggest that modifications in the structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, compounds in this class have shown antifungal activity. For example, one study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Candida albicans ranging from 31.25 to 125 μg/mL .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal metabolism.

- Receptor Interaction : It could potentially bind to biological receptors, altering signaling pathways related to inflammation or cell proliferation.

Case Studies

Several studies have reported on the biological efficacy of related compounds:

- Antimicrobial Screening : A series of pyrazole-thiazole derivatives were synthesized and screened for antimicrobial activity, revealing that modifications at specific positions significantly influenced their effectiveness .

- In Vivo Studies : In vivo studies demonstrated that certain derivatives could reduce infection rates in animal models, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Core Thiazole-Carboxamide Derivatives

Thiazole-Pyrazole Hybrids

- Thiazol-5-ylmethyl carbamates () : These compounds integrate thiazole and ureido groups but lack the ethyl linker and chlorothiophene moiety. The absence of chlorine may reduce electrophilic reactivity compared to the target compound .

Pharmacological and Physicochemical Properties

Hypothetical Data Table (Based on Structural Analogues)

Key Observations :

- The target compound’s pyrazole-thiazole-ethyl chain may increase steric hindrance, reducing membrane permeability compared to Dasatinib’s flexible piperazine group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.